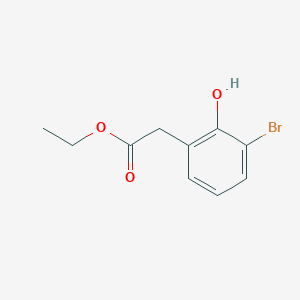
Ethyl 3-bromo-2-hydroxybenzeneacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-bromo-2-hydroxybenzeneacetate is an organic compound with the molecular formula C10H11BrO3 It is a derivative of benzene, featuring both bromine and hydroxyl functional groups attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-bromo-2-hydroxybenzeneacetate can be synthesized through several methods. One common approach involves the bromination of ethyl 2-hydroxybenzeneacetate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-2-hydroxybenzeneacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the carbonyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) for nucleophilic substitution.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation Reactions: Products include ketones or aldehydes.
Reduction Reactions: Products include de-brominated compounds or reduced carbonyl compounds.
Scientific Research Applications
Ethyl 3-bromo-2-hydroxybenzeneacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-2-hydroxybenzeneacetate depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and hydroxyl group can participate in hydrogen bonding, electrostatic interactions, and covalent bonding, influencing the compound’s biological activity and reactivity.
Comparison with Similar Compounds
Ethyl 3-bromo-2-hydroxybenzeneacetate can be compared with other similar compounds, such as:
Ethyl 2-hydroxybenzeneacetate: Lacks the bromine atom, resulting in different reactivity and applications.
Ethyl 3-chloro-2-hydroxybenzeneacetate: Contains a chlorine atom instead of bromine, leading to variations in chemical properties and reactivity.
Ethyl 3-bromo-4-hydroxybenzeneacetate:
Properties
Molecular Formula |
C10H11BrO3 |
|---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
ethyl 2-(3-bromo-2-hydroxyphenyl)acetate |
InChI |
InChI=1S/C10H11BrO3/c1-2-14-9(12)6-7-4-3-5-8(11)10(7)13/h3-5,13H,2,6H2,1H3 |
InChI Key |
UUBHJOCMDICFKV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C(=CC=C1)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















